

The Pharmacokinetics and Pharmacodynamics of MK-3281: An In-Depth Technical Review

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Compound of Interest

Compound Name: MK3281

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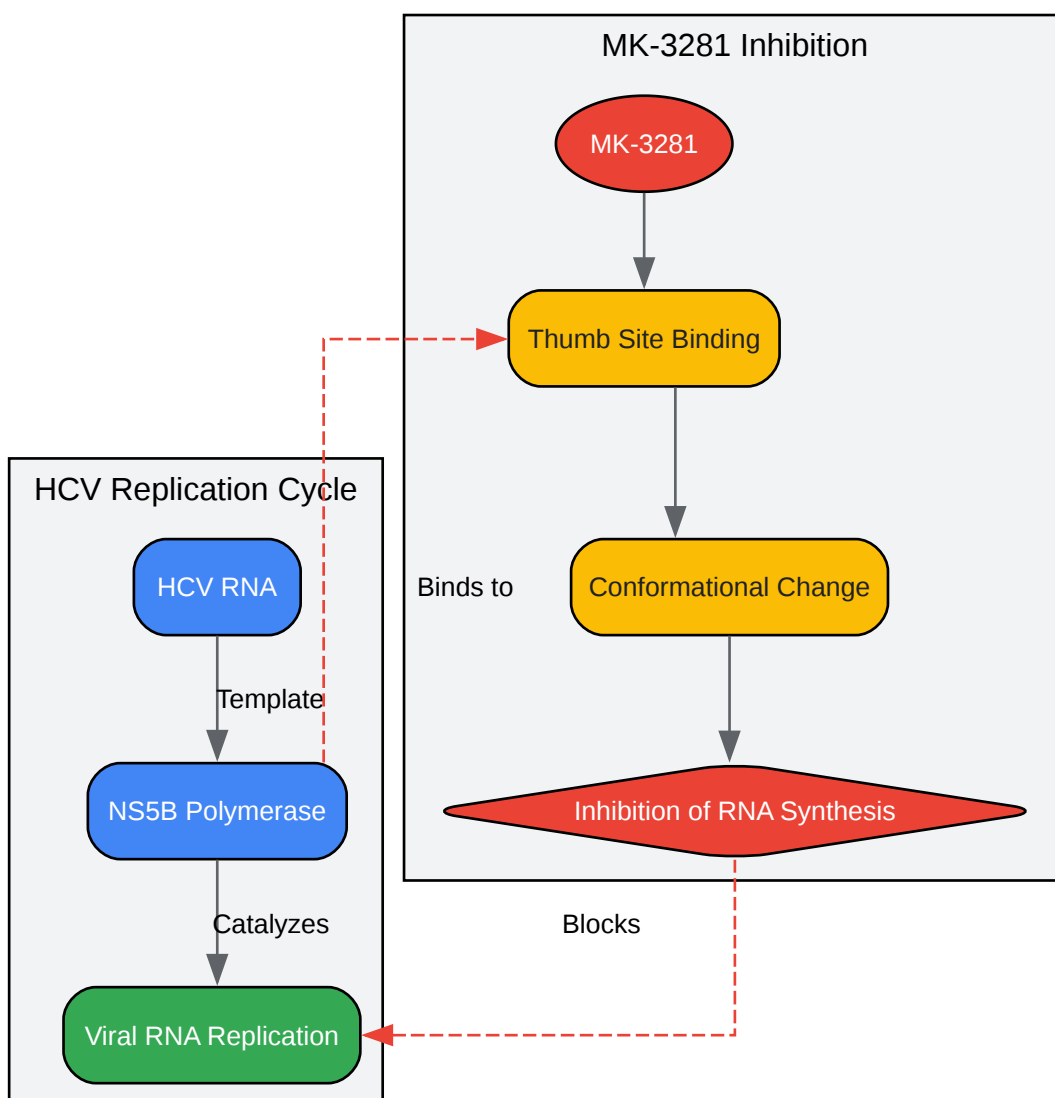
Disclaimer: The development of MK-3281, a novel hepatitis C virus (HCV) NS5B polymerase inhibitor, was discontinued. As a result, the publicly available data is primarily from conference presentations and abstracts, and a complete, peer-reviewed publication with comprehensive quantitative data and detailed experimental protocols is not available. This guide synthesizes all accessible information to provide a thorough overview of the pharmacokinetics and pharmacodynamics of MK-3281.

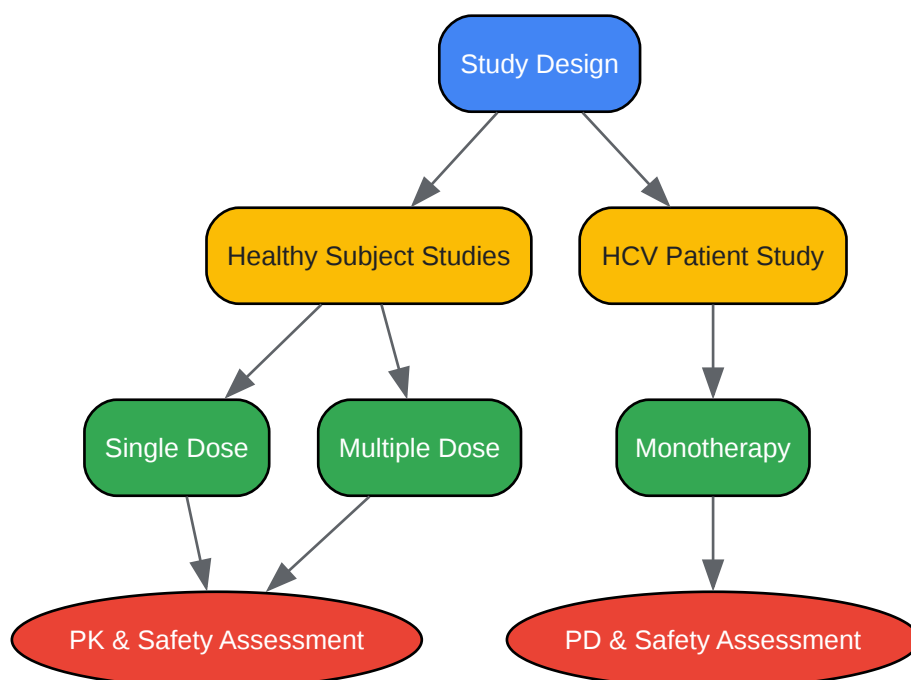
Introduction

MK-3281 is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It was developed by Merck & Co. for the treatment of chronic HCV infection, demonstrating potent in vitro activity against genotypes 1 and 3. This document provides a detailed summary of the known pharmacokinetic and pharmacodynamic properties of MK-3281, based on data from studies in healthy subjects and HCV-infected patients.

Mechanism of Action

MK-3281 functions as an allosteric inhibitor of the HCV NS5B polymerase. It binds to a site on the "thumb" domain of the enzyme, distinct from the active site where nucleotide incorporation occurs. This binding induces a conformational change in the polymerase, rendering it inactive and thereby preventing viral RNA replication. This mechanism is characteristic of many non-nucleoside inhibitors targeting the NS5B polymerase.





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